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Tetrahydrofolic acid

Cat. No.: B1682766
CAS No.: 135-16-0
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-KIYNQFGBSA-N
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Description

Significance of Tetrahydrofolate as a Fundamental Metabolic Cofactor

Tetrahydrofolate is indispensable as a metabolic cofactor, facilitating numerous enzymatic reactions crucial for cellular function and biosynthesis. Its primary significance lies in its capacity to act as a carrier molecule for single-carbon moieties. wikipedia.orguthscsa.edustudysmarter.co.ukresearchgate.net These one-carbon units are vital for the synthesis and interconversion of key biomolecules, including amino acids and nucleic acids. nih.govnih.govwikipedia.orgstudysmarter.co.ukresearchgate.netvaia.com

Specifically, THF plays a critical role in the synthesis of purines and thymine (B56734), which are fundamental components of DNA and RNA, thereby directly supporting DNA synthesis and repair mechanisms. studysmarter.co.ukontosight.aiwikipathways.orgtaylorandfrancis.comnih.gov Beyond nucleic acid metabolism, THF is integral to amino acid metabolism, participating in the synthesis of amino acids such as serine, glycine, and methionine. nih.govnih.govwikipedia.orgstudysmarter.co.ukresearchgate.netvaia.comlumenlearning.comditki.com Furthermore, THF is a key component of the methionine cycle, contributing to the production of S-adenosylmethionine (SAM), a universal methyl donor essential for various methylation reactions, including those involved in gene expression and epigenetic regulation. ontosight.aiwikipathways.orgtaylorandfrancis.comcreative-proteomics.com

Overview of Tetrahydrofolate-Mediated One-Carbon Metabolism

One-carbon metabolism is a complex biochemical network characterized by the transfer of single-carbon units between various molecules. uthscsa.edulumenlearning.comcreative-proteomics.com Tetrahydrofolate serves as the primary coenzyme in this pathway, carrying one-carbon units in different oxidation states, including methyl, methylene, methenyl, formyl, and formimino groups. wikipedia.orguthscsa.eduditki.comcreative-proteomics.com

These one-carbon units are acquired by THF from donor molecules, notably from the amino acid serine, which donates a hydroxymethyl group to THF in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), yielding 5,10-methylenetetrahydrofolate and glycine. wikipedia.orgwikipedia.orgvaia.comlumenlearning.comcreative-proteomics.comnews-medical.netyoutube.com Formate (B1220265) can also serve as a source of one-carbon units. youtube.com

The THF-bound one-carbon units are then donated to various acceptor molecules in critical biosynthetic pathways:

Purine (B94841) Synthesis: 10-formyltetrahydrofolate donates formyl groups that are incorporated as the C-2 and C-8 atoms of the purine ring during de novo purine biosynthesis. researchgate.netwikipathways.orglumenlearning.comditki.com

Thymidylate Synthesis: 5,10-methylenetetrahydrofolate is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor specifically required for DNA synthesis. This reaction is catalyzed by thymidylate synthase (TYMS), which also reduces the one-carbon unit and produces dihydrofolate (DHF). studysmarter.co.ukwikipathways.orgditki.comnih.gov

Methionine Synthesis: 5-methyltetrahydrofolate donates its methyl group to homocysteine, converting it to methionine. This reaction is catalyzed by methionine synthase and requires vitamin B12 (cobalamin) as a cofactor. ontosight.aiwikipathways.orgtaylorandfrancis.comditki.comcreative-proteomics.comnews-medical.net

The various one-carbon units carried by THF can be interconverted between different oxidation states while bound to the cofactor. youtube.comnih.gov The regeneration of tetrahydrofolate from dihydrofolate, which is produced in reactions like thymidylate synthesis, is catalyzed by the enzyme dihydrofolate reductase (DHFR). This two-step reduction process consumes NADPH. nih.govwikipedia.orgtaylorandfrancis.comwikipedia.orgnih.govnih.gov

The following table summarizes key one-carbon units carried by Tetrahydrofolate and their associated metabolic roles:

One-Carbon Unit FormOxidation StatePrimary Metabolic Role(s)Associated Enzyme(s) (Examples)
5,10-MethylenetetrahydrofolateIntermediate reducedThymidylate synthesis; Serine-glycine interconversionThymidylate Synthase (TYMS); Serine Hydroxymethyltransferase (SHMT) wikipedia.orgwikipathways.orgditki.comyoutube.comnih.gov
5-MethyltetrahydrofolateMost reducedMethionine synthesis (from homocysteine); DNA methylationMethionine Synthase wikipathways.orgtaylorandfrancis.comditki.comcreative-proteomics.com
10-FormyltetrahydrofolateMost oxidizedPurine synthesis (C-2 and C-8 atoms)Glycineamide ribonucleotide transformylase; Aminoimidazole carboxamide ribonucleotide transformylase researchgate.netwikipathways.orglumenlearning.comditki.com
5,10-MethenyltetrahydrofolateIntermediate oxidizedInterconversion with 5,10-methylene-THF and 10-formyl-THFMethenyltetrahydrofolate cyclohydrolase ditki.comyoutube.com
5-Formiminotetrahydrofolate-Histidine metabolismFormiminotransferase cyclodeaminase wikipedia.org

Historical Context of Tetrahydrofolate Research Evolution

The journey to understanding tetrahydrofolate began with observations of its biological effects. In 1931, researcher Lucy Wills, while studying macrocytic anemia in pregnant textile workers in Mumbai, India, discovered that a factor present in yeast extract could prevent and cure this condition. This unidentified nutrient was initially referred to as the "Wills Factor." news-medical.netmdpi.commhmedical.comnih.gov

Further research led to the isolation of the active ingredient. In 1941, Mitchell and colleagues successfully extracted this substance from spinach leaves, naming it "folic acid" (from the Latin folium, meaning leaf). news-medical.netmdpi.commhmedical.com The pure crystalline form of folic acid was subsequently isolated by Bob Stokstad in 1943. news-medical.net The complete chemical structure of folic acid was elucidated in 1945-1946, a significant milestone given the analytical limitations of the era. mdpi.commhmedical.comnih.gov

Following the identification of folic acid, the focus shifted to its metabolic derivatives and their precise roles. It became clear that folic acid itself is not the biologically active form but must be reduced in vivo to dihydrofolate and then to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR) to exert its cofactor functions. wikipedia.orgtaylorandfrancis.comnews-medical.net The period between 1950 and 1960 is often referred to as a "golden era" for enzymology, during which many enzymes involved in folate metabolism were purified, characterized, and their reactions integrated into coherent biochemical pathways. nih.gov This extensive research laid the groundwork for a comprehensive understanding of tetrahydrofolate's central role in one-carbon metabolism and its profound impact on cellular physiology. Ongoing research continues to unravel the intricate aspects of folate metabolism and its broader implications in biological systems. nih.govresearchgate.netresearchgate.netxiahepublishing.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N7O6 B1682766 Tetrahydrofolic acid CAS No. 135-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTNYGQPCMXVAQ-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
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Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70897520
Record name Tetrahydrofolic acid
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Molecular Weight

445.4 g/mol
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Tetrahydrofolic acid
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CAS No.

135-16-0
Record name Tetrahydrofolic acid
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Record name Tetrahydrofolic acid
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Record name Tetrahydrofolic acid
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Record name N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid
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Record name TETRAHYDROFOLIC ACID
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Enzymology and Molecular Mechanisms of Tetrahydrofolate Metabolism

Dihydrofolate Reductase (DHFR) in Tetrahydrofolate Generation and Regeneration

Dihydrofolate Reductase (DHFR) (EC 1.5.1.3) is an essential enzyme universally expressed across organisms, playing a critical role in regulating intracellular tetrahydrofolate levels. nih.govnih.govmitoproteome.org It catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), utilizing NADPH as an electron donor. nih.govmitoproteome.orgfishersci.be This reaction is indispensable for the regeneration of THF cofactors, which are subsequently used in various one-carbon transfer reactions. nih.gov DHFR is also unique in its ability to reduce folic acid, a synthetic vitamin, to dihydrofolate. fishersci.be

Catalytic Mechanisms and Substrate Specificity of DHFR Activity

The catalytic mechanism of DHFR is characterized as stepwise and steady-state random. nih.gov The enzyme facilitates the transfer of a hydride from NADPH to dihydrofolate, accompanied by a protonation event, resulting in the production of tetrahydrofolate and the oxidation of NADPH to NADP+. nih.gov The active site of DHFR exhibits remarkable flexibility, with specific loops, such as the Met20 loop, playing a crucial role in stabilizing the nicotinamide (B372718) ring of NADPH to promote efficient hydride transfer. nih.gov

Tetrahydrofolate and its derivatives are vital for the synthesis of purines and thymidylate, which are fundamental precursors for nucleic acids, thereby supporting cell proliferation and growth. nih.govnih.govfishersci.beguidetopharmacology.org

Regulatory Aspects of DHFR Enzyme Kinetics

The expression levels of DHFR are tightly regulated, peaking at the G1/S cell cycle boundary, reflecting its importance in DNA synthesis and cell division. fishersci.be Autoregulation through interactions between DHFR and its RNA has also been reported. fishersci.be The inhibition of DHFR effectively limits cell growth and proliferation, a characteristic exploited in the treatment of cancer and bacterial infections. nih.govfishersci.be Methotrexate (B535133) (MTX), a competitive inhibitor of DHFR, is a well-known anticancer drug that exerts its cytotoxic effects by depleting reduced folates. nih.govmitoproteome.orgfishersci.be A significant reduction in DHFR enzymatic activity leads to a diminished intracellular THF pool, which consequently slows DNA synthesis and cell proliferation, potentially leading to cell death. fishersci.be Furthermore, polymorphisms within the DHFR gene can influence an individual's susceptibility and therapeutic responses to antifolate medications. fishersci.be

Methylenetetrahydrofolate Reductase (MTHFR) and One-Carbon Pool Dynamics

Methylenetetrahydrofolate Reductase (MTHFR) (EC 1.5.1.53) is a key enzyme that bridges the folate and methionine cycles of one-carbon metabolism. nih.govmcw.eduresearchgate.netguidetopharmacology.orgnih.govmetabolomicsworkbench.org It is recognized as the rate-limiting enzyme in the methyl cycle. mcw.edu

Enzymatic Function in Folate Interconversion Pathways

The primary function of MTHFR is to catalyze the physiologically irreversible reduction of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to 5-methyltetrahydrofolate (5-Me-THF). mcw.eduresearchgate.netguidetopharmacology.orgnih.govmetabolomicsworkbench.orgnih.gov This reaction is crucial because 5-Me-THF is the exclusive form of folate used as a cosubstrate for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. nih.govmcw.eduresearchgate.netguidetopharmacology.orgnih.govmetabolomicsworkbench.orgnih.gov This process dedicates folate-mediated one-carbon units towards methionine and S-adenosylmethionine (SAM) synthesis. researchgate.net

MTHFR utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NAD(P)H as an electron donor. mcw.eduresearchgate.netnih.govwikipedia.org While bacterial MTHFR often prefers NADH, the mammalian enzyme is specific for NADPH. mcw.eduwikipedia.org The catalytic mechanism in Escherichia coli MTHFR follows a ping-pong Bi-Bi reaction. wikipedia.org This mechanism involves the initial reduction of enzyme-bound FAD by NAD(P)H, followed by the release of NAD(P)+. Subsequently, 5,10-CH2-THF binds and is converted to 5-Me-THF via a 5-iminium cation intermediate, with a hydride transferred from the reduced FAD. wikipedia.org

Allosteric Regulation and Mechanistic Insights of MTHFR

Mammalian MTHFR is typically composed of an N-terminal catalytic domain and a C-terminal regulatory domain. mcw.eduresearchgate.netguidetopharmacology.orgnih.gov A critical regulatory mechanism involves allosteric feedback inhibition by S-adenosylmethionine (SAM), a product of the methionine cycle. nih.govresearchgate.netguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov SAM binding to the C-terminal regulatory domain links MTHFR activity directly to the cellular methylation status, ensuring homeostasis between the folate and methionine cycles. researchgate.netguidetopharmacology.org This allosteric inhibition is further enhanced by phosphorylation of the enzyme and can be reversed by the binding of S-adenosylhomocysteine (SAH), the demethylated form of SAM. researchgate.net

Common genetic polymorphisms, such as 677C>T and 1298A>C, are known to decrease MTHFR activity, which can lead to altered levels of biologically active folate. mcw.edunih.gov For instance, the 677T variant results in a faster loss of the FAD cofactor compared to the wild-type enzyme, although 5-methyl-THF can slow this FAD release. mcw.edu

Serine Hydroxymethyltransferase (SHMT) and One-Carbon Unit Provision

Serine Hydroxymethyltransferase (SHMT) (EC 2.1.2.1) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in providing one-carbon units for various metabolic pathways. nih.govnih.govnih.gov

SHMT catalyzes the reversible interconversion of L-serine and glycine. nih.govnih.gov Concomitantly, it converts tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.govnih.gov This reaction represents the major cellular source of one-carbon groups required for the biosynthesis of essential biomolecules, including purines, thymidylate, and methionine. nih.govnih.gov

The catalytic mechanism of SHMT involves a transamidation reaction. Initially, the amine group of L-serine attacks the PLP cofactor, which is covalently bound to a lysine (B10760008) residue (Lys229) in the enzyme's active site, forming an external aldimine. nih.govnih.gov A glutamate (B1630785) residue (Glu57) in the active site then deprotonates the hydroxyl group of serine, initiating the elimination of a hydroxymethyl group, which is released as formaldehyde (B43269). nih.govnih.govnih.gov PLP acts as an electron sink, stabilizing the intermediates formed during this process. nih.govepa.gov Subsequently, tetrahydrofolate attacks the released formaldehyde, leading to the formation of 5,10-CH2-THF. nih.govnih.govnih.gov

Structurally, SHMT exists as a dimer in prokaryotic cells, while in eukaryotic cells, it typically functions as a tetramer, often described as a "dimer of dimers." nih.gov

Other Key Enzymes in Tetrahydrofolate-Dependent Pathways

Thymidylate Synthase (TS)

Thymidylate Synthase (TS) (EC 2.1.1.45) is an enzyme critical for DNA biosynthesis. nih.govnih.gov It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), a key precursor for DNA. nih.govnih.govontosight.ai This reaction represents the sole de novo pathway for dTMP production. nih.govnih.gov

The molecular mechanism involves TS forming a covalent bond with the substrate dUMP via a cysteine nucleophile. nih.gov Subsequently, 5,10-methylenetetrahydrofolate acts as a one-carbon donor, transferring a methyl group to the alpha carbon of dUMP and simultaneously reducing the new methyl group to form dTMP. nih.gov During this process, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). nih.govuni.luuni.lu This is the only enzyme in folate metabolism where 5,10-methylenetetrahydrofolate is oxidized during a one-carbon transfer. nih.govuni.lu The enzyme is essential for maintaining a balanced supply of DNA precursors, and its activity is conserved across various species. nih.govuni.lu

Table 1: Thymidylate Synthase Reaction

Substrate 1Substrate 2Product 1Product 2
Deoxyuridine Monophosphate (dUMP)5,10-MethylenetetrahydrofolateDeoxythymidine Monophosphate (dTMP)Dihydrofolate (DHF)

Glycinamide (B1583983) Ribonucleotide Transformylase (GAR) and Phosphoribosylglycinamide Formyltransferase

Glycinamide Ribonucleotide Transformylase (GAR Tfase), also known as Phosphoribosylglycinamide Formyltransferase (EC 2.1.2.2), is an essential enzyme in the de novo purine (B94841) biosynthesis pathway. wikipedia.orgwikipedia.orguni.lu This pathway is vital for creating inosine (B1671953) monophosphate (IMP), which serves as a precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), crucial building blocks for energy carriers like ATP, NAD+, and FAD, and signaling molecules such as cAMP. wikipedia.org

The enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (fTHF) to N1-(5-phospho-D-ribosyl)glycinamide (GAR), forming N2-formyl-N1-(5-phospho-D-ribosyl)glycinamide (fGAR) and releasing tetrahydrofolate (THF). wikipedia.orgwikipedia.orgnih.govmetabolomicsworkbench.org This reaction is a nucleophilic acyl substitution. wikipedia.org

In Escherichia coli, there are two known types of GAR transformylase genes: purN and purT. wikipedia.org The purN-encoded enzyme is tetrahydrofolate-dependent, utilizing 10-formyltetrahydrofolate as the formyl donor. wikipedia.orgnih.gov In contrast, the purT-encoded enzyme is tetrahydrofolate-independent, instead utilizing formate (B1220265), which can be provided by the hydrolysis of 10-formyltetrahydrofolate by 10-formyltetrahydrofolate hydrolase. wikipedia.orgnih.gov In humans, GAR transformylase is part of a trifunctional enzyme that also includes glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), catalyzing multiple steps in de novo purine biosynthesis. wikipedia.org

Table 2: Glycinamide Ribonucleotide Transformylase Reaction

Substrate 1Substrate 2Product 1Product 2
N-(5-phospho-D-ribosyl)glycinamide (GAR)10-FormyltetrahydrofolateN2-formyl-N1-(5-phospho-D-ribosyl)glycinamide (fGAR)Tetrahydrofolate

Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L2)

Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L2) (EC 1.5.1.6) is a crucial enzyme localized within the mitochondria, playing a significant role in folate and one-carbon unit metabolism. nih.govnih.govwikipedia.orgnih.govnih.govguidetopharmacology.org It catalyzes the NADP+-dependent conversion of 10-formyltetrahydrofolate (10-fTHF) to tetrahydrofolate (THF) and carbon dioxide (CO2). nih.govnih.govwikipedia.orgnih.govguidetopharmacology.orgecsci.co.krnih.govfishersci.ca This reaction simultaneously produces NADPH from NADP+, contributing to the generation of reducing equivalents vital for mitochondrial energy production and the maintenance of cellular redox balance. wikipedia.orgnih.govecsci.co.krnih.gov

ALDH1L2 shares significant sequence similarity with its cytosolic counterpart, 10-formyltetrahydrofolate dehydrogenase (ALDH1L1). nih.govnih.govnih.govecsci.co.krfigshare.com The catalytic mechanism of ALDH1L2 involves three consecutive steps, with the final step occurring in an aldehyde dehydrogenase (ALDH)-homologous domain. nih.govnih.govfishersci.ca The enzyme possesses an N-terminal 10-fTHF hydrolase domain, which contains the folate binding site and can hydrolyze 10-fTHF to THF and formate. nih.govnih.govguidetopharmacology.org An intermediate linker domain, which is phosphopantetheinylated, transfers the formyl group from the N-terminal hydrolase domain to the C-terminal ALDH-like domain for oxidation to CO2. nih.govguidetopharmacology.org

ALDH1L2 is proposed to be a source of CO2 production from 10-formyltetrahydrofolate in mitochondria and is essential for distributing one-carbon groups between cytosolic and mitochondrial compartments. nih.govecsci.co.kr Its activity can influence folate metabolism and is linked to the regulation of lipid metabolism and ATP levels in mitochondria. wikipedia.orgumaryland.edu

Table 3: Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase Reaction

Substrate 1Substrate 2Substrate 3Product 1Product 2Product 3
10-FormyltetrahydrofolateNADP+H2OTetrahydrofolateCarbon DioxideNADPH

Compartmentalization and Regulatory Networks of Tetrahydrofolate Metabolism

Subcellular Localization of Tetrahydrofolate Pathways

One-carbon metabolism is highly compartmentalized, with parallel and interconnected pathways operating in the cytosol, mitochondria, and nucleus, particularly in mammalian systems. tavernarakislab.graacrjournals.orgnih.govmdpi.com In plants, the biosynthesis of THF is uniquely distributed across plastids, the cytosol, and mitochondria, suggesting complex intracellular trafficking. oup.comnih.govfrontiersin.orgnih.govresearchgate.netportlandpress.com

In the cytosol, tetrahydrofolate plays a central role in several critical biosynthetic pathways. Folic acid, upon entering the cell, is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR), utilizing NADPH as a cofactor. mdpi.comtavernarakislab.grmdpi.com Cytosolic THF is subsequently converted to 5,10-methylene-THF by serine hydroxymethyltransferase 1 (SHMT1), a reversible reaction that also interconverts serine to glycine. tavernarakislab.grresearchgate.netcnrs.frmdpi.com

The cytosolic pathway is crucial for de novo purine (B94841) synthesis, where 10-formyl-THF, derived from 5,10-methylene-THF via methylene-THF dehydrogenase 1 (MTHFD1), provides the necessary one-carbon units. tavernarakislab.grresearchgate.netmdpi.com Additionally, 5,10-methylene-THF is a substrate for thymidylate synthase (TYMS) in the synthesis of deoxythymidylate (dTMP), which is essential for DNA replication and repair. researchgate.netcnrs.frresearchgate.net The cytosolic enzyme aldehyde dehydrogenase 1 family member L1 (ALDH1L1) can convert 10-formyl-THF back to THF, generating NADPH and CO2. tavernarakislab.gr

Key enzymes and their roles in cytosolic one-carbon metabolism are summarized below:

Enzyme Name (Abbreviation)Reaction CatalyzedRole in Cytosolic THF MetabolismPubChem CID (Example)
Dihydrofolate Reductase (DHFR)DHF to THFReduces dihydrofolate to tetrahydrofolate. mdpi.comtavernarakislab.grmdpi.com14819
Serine Hydroxymethyltransferase 1 (SHMT1)Serine + THF to Glycine + 5,10-methylene-THFInterconverts serine and glycine, producing 5,10-methylene-THF. tavernarakislab.grresearchgate.netcnrs.frmdpi.com10018805
Methylene-THF Dehydrogenase 1 (MTHFD1)5,10-methylene-THF to 10-formyl-THFCatalyzes reversible two-step conversion, including dehydrogenase and cyclohydrolase activities, leading to 10-formyl-THF. tavernarakislab.grmdpi.comhmdb.ca10018806
Thymidylate Synthase (TYMS)dUMP + 5,10-methylene-THF to dTMP + DHFUtilizes 5,10-methylene-THF for de novo dTMP synthesis. researchgate.netresearchgate.net10018807
Aldehyde Dehydrogenase 1 Family Member L1 (ALDH1L1)10-formyl-THF to THFConverts 10-formyl-THF to THF, generating NADPH. tavernarakislab.gr10018808

Mitochondrial one-carbon metabolism is a significant source of one-carbon units for the entire cell, particularly in the form of formate (B1220265). aacrjournals.orgresearchgate.netnih.gov Unlike the cytosol, mitochondria lack DHFR activity, and thus, the mitochondrial folate cycle relies on the import of reduced monoglutamate folate forms, such as THF or 5-formyl-THF. mdpi.com

Serine hydroxymethyltransferase 2 (SHMT2), the mitochondrial isozyme of SHMT, converts serine to glycine, simultaneously generating 5,10-methylene-THF within the mitochondria. aacrjournals.orgmdpi.commdpi.com This 5,10-methylene-THF can then be oxidized by bifunctional enzymes like methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) or MTHFD2-like (MTHFD2L) to 10-formyl-THF. aacrjournals.orgmdpi.com Subsequently, 10-formyl-THF can be converted to formate by methylene-THF dehydrogenase 1-like (MTHFD1L), which is then exported to the cytosol to contribute to the cytoplasmic one-carbon pool for purine synthesis and S-adenosylmethionine (SAM) methylation reactions. aacrjournals.orgmdpi.comnih.govmdpi.comhmdb.ca Mitochondrial one-carbon metabolism also contributes to NAD(P)H generation and glutathione (B108866) synthesis. aacrjournals.orgmdpi.com

Key enzymes and their roles in mitochondrial one-carbon metabolism are summarized below:

Enzyme Name (Abbreviation)Reaction CatalyzedRole in Mitochondrial THF MetabolismPubChem CID (Example)
Serine Hydroxymethyltransferase 2 (SHMT2)Serine + THF to Glycine + 5,10-methylene-THFGenerates 5,10-methylene-THF from serine and THF. aacrjournals.orgmdpi.commdpi.com10018809
Methylene-THF Dehydrogenase 2 (MTHFD2)5,10-methylene-THF to 10-formyl-THFOxidizes 5,10-methylene-THF to 10-formyl-THF. aacrjournals.orgmdpi.com10018810
Methylene-THF Dehydrogenase 1-like (MTHFD1L)10-formyl-THF to FormateConverts 10-formyl-THF to formate for export to cytosol. aacrjournals.orgmdpi.comnih.govmdpi.comhmdb.ca10018811
Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L2)10-formyl-THF to CO2Catalyzes oxidation of 10-formyl-THF to CO2. mdpi.com10018812

The nucleus also plays a role in folate-dependent processes, particularly in supporting DNA replication and repair. tavernarakislab.grresearchgate.net Folate-dependent enzymes, including TYMS, DHFR, SHMT1, SHMT2α (a nuclear isoform), and MTHFD1, can translocate to the nucleus, especially during the S and G2/M phases of the cell cycle. tavernarakislab.grnih.govmdpi.com In the nucleus, these enzymes can form multi-enzyme complexes with proteins involved in DNA replication and repair. tavernarakislab.gr

Cytosolic formate, primarily derived from the mitochondrial pathway, can be utilized as a nuclear one-carbon source for the production of 5,10-methylene-THF, a reaction requiring MTHFD1 activity. tavernarakislab.grmdpi.com Post-translational modification, such as SUMOylation, is required for the nuclear translocation of several folate-metabolizing enzymes. tavernarakislab.grmdpi.com Nuclear folate concentrations are protected from cellular folate depletion, especially during S-phase. nih.gov Furthermore, MTHFD1 has been shown to reside partially in the nucleus, where it interacts with chromatin and influences gene expression, suggesting a direct link between nuclear metabolism and transcriptional regulation. biorxiv.org Folate-dependent pathways also affect DNA and histone methylation, thereby influencing gene expression and genome stability. mdpi.comresearchgate.netekb.egdcu.iecreative-proteomics.com

In plants, tetrahydrofolate biosynthesis is a complex process distributed across three subcellular compartments: plastids, the cytosol, and mitochondria. frontiersin.orgnih.govresearchgate.netportlandpress.com The pterin (B48896) moiety of THF is synthesized in the cytosol, and para-aminobenzoic acid (pABA) is synthesized in plastids. frontiersin.orgresearchgate.netportlandpress.com The final five steps of the THF biosynthetic pathway, including the assembly of pterin, pABA, and glutamate (B1630785), occur in the mitochondria, leading to the production of polyglutamylated THF. oup.comnih.govfrontiersin.orgportlandpress.com Plastidial folate, particularly 5-methyl-THF and 10-formyl-THF, is involved in methionine production and purine synthesis within plastids. frontiersin.org Plastidial folylpolyglutamate synthetase (FPGS) is crucial for folate biosynthesis and plays a role in various plant developmental processes, including starch metabolism. oup.comnih.gov

Microorganisms, like plants, can synthesize folates de novo, unlike mammals which depend on dietary intake. tavernarakislab.grnih.govresearchgate.netasm.org The biosynthesis pathway in microorganisms involves the synthesis of pteridine (B1203161) from guanosine (B1672433) triphosphate (GTP) and pABA from chorismate. biotechrep.ir Extracellular folate secretion has been observed in some lactic acid bacteria (LAB), with low pH potentially increasing secretion and high pH maintaining intracellular retention and enhancing folate synthesis by optimizing enzyme activity. biotechrep.ir The ability of some bacteria, such as Listeria monocytogenes, to synthesize pABA is crucial for both extracellular and intracellular growth, as pABA is a key intermediate in folate biosynthesis. researchgate.net Some bacterial species, like Chlamydia, have evolved variant folate synthesis pathways employing promiscuous enzymes. asm.org

Regulatory Networks Governing Tetrahydrofolate Homeostasis

The maintenance of precise tetrahydrofolate levels and its derivatives is crucial for cellular function, and this homeostasis is tightly controlled by complex regulatory networks. Folate metabolism is regulated at multiple levels, including transcriptional, translational, and post-translational modifications, as well as influences from genetic polymorphisms, epigenetic modifications, cofactor availability, and signaling pathways. mdpi.comresearchgate.net

Transcriptional Control: The expression of genes encoding key enzymes in folate metabolism is regulated by transcription factors and signaling pathways, which are primarily influenced by the availability of folate and its derivatives and the cell cycle stage. mdpi.comnih.gov Folate and its derivatives can activate feedback mechanisms that modulate the expression of enzymes involved in their metabolism. mdpi.com For instance, the nutrient-sensing mechanistic target of rapamycin (B549165) (mTOR) pathway regulates cell growth in response to nutrient availability, including folate, by influencing transcription factors like activating transcription factor 4 (ATF4), which in turn promotes the expression of proteins involved in nucleotide biosynthesis. mdpi.com

Other transcription factors, such as E2F Transcription Factor 1 (E2F1) and Specificity Protein 1 (Sp1), hormones (e.g., insulin), cell cycle proteins (e.g., cyclin-dependent kinases, CDKs), nutrients (e.g., glucose, vitamin B12), and stress-related genes (e.g., Hypoxia-Inducible Factor 1, HIF-1), can also trigger positive or repressive responses of genes encoding folate metabolism enzymes. mdpi.com This transcriptional regulation is often coordinated with the cell cycle, influencing both enzyme expression and localization. mdpi.comnih.gov For example, DHFR transcript levels are elevated at the G1/S boundary in synchronized cells. nih.gov The mitochondrial enzyme MTHFD2 is transcriptionally suppressed by p53, and its upregulation upon p53 inactivation leads to increased folate metabolism and purine synthesis. pnas.org In Aspergillus nidulans, regulatory genes like folA, folB, and folC are implicated in controlling the synthesis of folate enzymes, such as folylpolyglutamate synthetase, making them insensitive to methionine-mediated repression. microbiologyresearch.org In bacteria, regulatory networks, including riboswitches, can modulate gene expression at transcriptional and translational levels in response to ligand binding, such as tetrahydrofolic acid. elifesciences.orgnih.gov

Post-Translational Control: Enzymes of the folate cycle are also subject to post-translational regulations, including phosphorylation and allosteric modulation. mdpi.com For example, the methylenetetrahydrofolate reductase (MTHFR) enzyme can be phosphorylated by kinases like casein kinases 1 and 2 (CK1/2), which generally results in reduced activity. mdpi.com Post-translational modification with the small ubiquitin-like modifier (SUMO) protein is required for the nuclear translocation of enzymes like TYMS, DHFR, SHMT1, SHMT2α, and MTHFD1. tavernarakislab.grmdpi.com This SUMOylation can influence the localization and activity of these enzymes, impacting processes like de novo dTMP synthesis. researchgate.netdcu.ie

Translational regulation also plays a role; for instance, both DHFR and TYMS can autoregulate their synthesis by binding to their own mRNA, repressing translation. mdpi.com This autoregulation of DHFR can be relieved by the binding of its synthetic substrate, methotrexate (B535133). mdpi.com The translation of methionine synthase reductase (MTR) mRNA has been suggested to be modulated by its cofactor, vitamin B12. mdpi.com Ferritin has been shown to regulate folate metabolism by controlling the translation of cytosolic serine hydroxymethyltransferase (cSHMT) via binding to a ferritin-responsive internal ribosome entry site (IRES) in its mRNA. researchgate.net

Genetic Determinants and Polymorphisms in Tetrahydrofolate Pathways

Identification of Genetic Variants Affecting Tetrahydrofolate Pathway Enzymes

More than 20 enzymes are known to participate in folate metabolism, and SNPs in genes encoding these enzymes are associated with altered metabolism frontiersin.org.

Single Nucleotide Polymorphisms (SNPs) in Key Genes (e.g., MTHFR C677T, MTRR A66G, RFC1 80G>A)

Several well-studied SNPs in key genes of the folate pathway have been identified, each contributing to variations in folate metabolism among individuals.

Methylenetetrahydrofolate Reductase (MTHFR) C677T (rs1801133) : This is one of the most common and extensively studied SNPs in the MTHFR gene, located on chromosome 1p36.3 genomind.comscielo.br. It involves a cytosine (C) to thymine (B56734) (T) substitution at nucleotide position 677 in exon 4, leading to an alanine (B10760859) to valine amino acid change at codon 222 (Ala222Val) scielo.brobstetricgynecoljournal.commdpi.com. The C677T variant is prevalent in approximately 30-40% of the population amaehealth.com.

Methionine Synthase Reductase (MTRR) A66G (rs1801394) : This polymorphism occurs in the MTRR gene, located on chromosome 5p15.2-15.3, where an adenine (B156593) (A) is replaced by a guanine (B1146940) (G) at nucleotide 66 nih.gov. This substitution results in an isoleucine to methionine change at codon 22 (I22M) nih.govfrontiersin.org. The A66G variant has an allele frequency of approximately 2-5% in the general population, with variations across ethnic groups tandfonline.commygenefood.com.

Reduced Folate Carrier 1 (RFC1) 80G>A (rs1051266) : The RFC1 gene, located on chromosome 21q22.2-22.3, encodes a membrane protein crucial for intracellular folate transport medigraphic.com. The 80G>A polymorphism involves a guanine (G) to adenine (A) substitution at position 80, leading to an arginine to histidine change at residue 27 (Arg27His) in the protein structure medigraphic.come-century.us.

An interactive table summarizing these key SNPs is presented below:

Table 1: Key Single Nucleotide Polymorphisms in Tetrahydrofolate Pathway Enzymes

GeneSNP ID (rsID)Nucleotide ChangeAmino Acid ChangeLocationPrevalence (Approx.)
MTHFRrs1801133C677TAla222Val1p36.330-40% (T allele)
MTRRrs1801394A66GIle22Met5p15.2-15.32-5% (G allele)
RFC1rs105126680G>AArg27His21q22.2-22.3Variable

Gene-Gene Interactions and Haplotype Analysis in Folate Metabolism

The folate metabolic pathway is a complex network where multiple enzymes interact, meaning that the effect of one genetic variant can be modified by the presence of other variants karger.commednexus.org. Gene-gene interactions refer to the combined effect of two or more genes on a particular trait or outcome, which is not simply the sum of their individual effects mednexus.orgcambridge.org. For instance, a two-factor interaction model including MTHFR rs1801133 and MTRR rs1801394 has been identified as influencing the efficacy of folic acid therapy for hyperhomocysteinemia cambridge.org. Studies have also explored interactions between MTHFR C677T and MTHFR A1298C, as well as MTR A2756G, finding synergistic genetic effects on various conditions aacrjournals.orgsid.ir.

Haplotype analysis involves studying combinations of alleles (haplotypes) on the same chromosome that are inherited together cambridge.orgnih.govfrontiersin.org. This approach can provide a more comprehensive understanding of genetic risk than analyzing individual SNPs in isolation nih.gov. For example, haplotype analysis of MTHFR rs1801133-rs1801131 and MTRR rs1801394-rs162036 has revealed associations with the efficacy of folate therapy for hyperhomocysteinemia cambridge.org. Specific MTHFR haplotypes, such as the TA haplotype of rs1801133-rs1801131, have been linked to an increased risk of failure in folic acid therapy, while CA and CC haplotypes were associated with a decreased risk cambridge.org. Similarly, MTRR haplotypes have been suggested to be associated with a reduced risk of certain conditions, such as migraine with aura nih.gov.

Functional Consequences of Genetic Polymorphisms on Tetrahydrofolate Metabolism

Alterations in Enzymatic Activity and Efficiency

The identified SNPs can directly affect the function and efficiency of the enzymes they encode:

MTHFR C677T : This polymorphism results in a thermolabile MTHFR enzyme with reduced activity obstetricgynecoljournal.commdpi.comnih.gov. Individuals heterozygous for the 677CT genotype show approximately a 30-40% decrease in enzyme activity, while those homozygous for the 677TT genotype experience a more significant reduction of up to 70% genomind.commdpi.comamaehealth.comtandfonline.comelsevier.esmethylpro.com. This reduced activity impairs the irreversible conversion of 5,10-methylenetetrahydrofolate (5,10-MTHF) to 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate and the methyl donor for methionine synthesis scielo.brmdpi.comnih.govelsevier.espnas.orgaacrjournals.orgmdpi.comcambridge.org.

MTRR A66G : While the functional effects are not fully understood, in vitro experiments suggest that the variant MTRR enzyme (A66G) restores methionine synthase (MTR) activity less efficiently than the wild-type enzyme nih.govresearchgate.net. The MTRR 66GG variant has been shown to result in three times lower enzymatic activity and a four times higher homocysteine/methionine ratio in cells compared to the wild type frontiersin.org. This reduced efficiency can impact the continuous production of methionine by affecting the reactivation of MTR mygenefood.com.

RFC1 80G>A : This polymorphism may lead to reduced efficiency in the cellular uptake of folate and methyltetrahydrofolate e-century.us. Studies have indicated that individuals carrying the RFC1 80AA variant may have slightly higher mean plasma folate levels, suggesting altered cellular transport efficiency medigraphic.come-century.us.

An interactive table detailing the alterations in enzymatic activity is provided below:

Table 2: Functional Impact of Key SNPs on Enzyme Activity

GeneSNPGenotypeEnzymatic Activity / EfficiencyReferences
MTHFRC677THeterozygous (CT)~30-40% reduction in activity genomind.commdpi.comtandfonline.commethylpro.com
MTHFRC677THomozygous (TT)Up to 70% reduction in activity genomind.commdpi.comamaehealth.comtandfonline.comelsevier.esmethylpro.com
MTRRA66GVariant (G allele)Less efficient MTR restoration; 66GG variant: 3x lower activity nih.govfrontiersin.orgresearchgate.net
RFC180G>AVariant (A allele)Reduced efficiency in cellular folate uptake; potentially higher plasma folate medigraphic.come-century.us

Perturbations in Metabolite Fluxes within One-Carbon Metabolism

The altered enzymatic activities due to these polymorphisms directly perturb the delicate balance of metabolite fluxes within the one-carbon metabolism pathway.

MTHFR C677T : The reduced MTHFR activity caused by the C677T polymorphism leads to lower levels of 5-MTHF and an accumulation of 5,10-MTHF nih.govcambridge.org. This shift can result in elevated plasma homocysteine levels due to impaired remethylation of homocysteine to methionine obstetricgynecoljournal.commdpi.commdpi.comresearchgate.netmdpi.combevital.no. Furthermore, it can affect the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio, with lower SAM and SAM:SAH ratios observed in individuals with the 677TT genotype researchgate.netnih.gov. These changes can compromise DNA methylation, especially under conditions of low folate status, and may influence DNA synthesis and repair processes by altering the nucleotide pool karger.comaacrjournals.orgnih.govaacrjournals.orgmdpi.com.

MTRR A66G : The less efficient MTRR enzyme, particularly the 66G allele, is associated with an accumulation of homocysteine mygenefood.com. This is due to its role in reactivating methionine synthase, which converts homocysteine to methionine nih.govmygenefood.com. Perturbations in homocysteine levels can subsequently impact DNA methylation researchgate.net.

An interactive table illustrating the perturbations in metabolite fluxes is presented below:

Table 3: Perturbations in Metabolite Fluxes due to Key SNPs

GeneSNPMetabolic ConsequenceSpecific Metabolite ChangesImpact on One-Carbon MetabolismReferences
MTHFRC677TImpaired 5,10-MTHF to 5-MTHF conversionLower 5-MTHF, accumulation of 5,10-MTHFElevated homocysteine, lower SAM and SAM:SAH ratio, potential impact on DNA methylation and synthesis obstetricgynecoljournal.commdpi.comnih.govpnas.orgaacrjournals.orgmdpi.comcambridge.orgresearchgate.netmdpi.combevital.noresearchgate.netnih.gov
MTRRA66GLess efficient MTR reactivationAccumulation of homocysteinePotential impact on DNA methylation nih.govfrontiersin.orgmygenefood.comresearchgate.net
RFC180G>AAltered cellular folate uptakePotentially higher plasma folate, indirect impact on intracellular folate availabilityIndirect effects on DNA synthesis and methylation due to altered folate supply medigraphic.come-century.us

Tetrahydrofolate in Pathophysiological Processes and Disease Research

Role in Neural Tube Defects (NTDs) Pathogenesis

Tetrahydrofolic acid (THF), the active form of folate, is fundamentally important for a range of metabolic processes crucial for normal embryonic development. nih.gov A deficiency in folate can disrupt these processes, leading to severe congenital malformations known as neural tube defects (NTDs), which are abnormalities of the brain and spinal cord. thestudiesjournal.com The precise molecular mechanisms through which folate deficiency contributes to NTDs are multifaceted and involve disruptions in DNA synthesis, DNA methylation, and cellular proliferation. nih.govyoutube.com

Furthermore, tetrahydrofolate is integral to the methylation cycle. The THF derivative, 5-methyltetrahydrofolate, donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. youtube.com Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, proteins, and lipids. nih.gov DNA methylation is a critical epigenetic modification that regulates gene expression. In the context of embryonic development, precise patterns of DNA methylation are essential for controlling the expression of genes that govern neural tube closure. frontiersin.org Folate deficiency can lead to a decrease in SAM levels, resulting in global DNA hypomethylation and aberrant gene expression, which can disrupt the normal developmental processes of neurulation. mdpi.comfrontiersin.org

Genetic factors play a significant role in an individual's susceptibility to developing NTDs, particularly in the context of folate metabolism. mdpi.com Polymorphisms in genes that encode enzymes and transporters involved in the folate pathway can impair the body's ability to utilize folate effectively, thereby increasing the risk of NTDs, especially when folate intake is suboptimal. frontiersin.orgplos.org

Among the most extensively studied genes is methylenetetrahydrofolate reductase (MTHFR). nih.gov The MTHFR enzyme catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate and the methyl donor for the remethylation of homocysteine to methionine. nih.gov A common polymorphism in the MTHFR gene is the C677T variant (rs1801133), which results in an alanine (B10760859) to valine substitution in the enzyme. researchgate.net This substitution leads to a thermolabile enzyme with reduced activity. researchgate.net Individuals who are homozygous for the T allele (TT genotype) have significantly lower MTHFR activity, which can lead to lower plasma folate levels and elevated homocysteine levels, both of which are risk factors for NTDs. researchgate.netmthfrsupport.com.au Numerous studies have demonstrated a significant association between the maternal MTHFR C677T polymorphism and an increased risk of having a child with an NTD. mdpi.complos.orgnih.gov Another common polymorphism in the MTHFR gene is A1298C, which also results in decreased enzyme activity, although to a lesser extent than C677T. nih.gov

Other genes in the folate pathway have also been implicated in NTD risk. These include genes encoding for methionine synthase (MTR), methionine synthase reductase (MTRR), and the reduced folate carrier (RFC-1), which is responsible for transporting folate into cells. plos.org Polymorphisms in these genes can also contribute to an increased risk of NTDs by disrupting various steps in folate metabolism and transport. plos.org The interplay between these genetic predispositions and maternal folate status highlights the complex gene-environment interactions that underlie the etiology of NTDs. nih.govnih.gov

GenePolymorphismEffect on Folate PathwayAssociated NTD Risk
MTHFR C677TReduced enzyme activity, leading to decreased 5-methyltetrahydrofolate production and elevated homocysteine. researchgate.netIncreased risk, particularly in individuals with the TT genotype. mdpi.complos.orgnih.gov
MTHFR A1298CReduced enzyme activity, though to a lesser extent than C677T. nih.govSome studies suggest a potential association with increased risk. nih.gov
MTR A2756GMay alter the activity of methionine synthase, affecting the conversion of homocysteine to methionine. plos.orgEvidence for a significant association is inconsistent. plos.org
MTRR A66GAffects the function of methionine synthase reductase, which is necessary for maintaining the activity of methionine synthase. plos.orgThe association with NTD risk is not consistently observed. plos.org
RFC-1 A80GMay alter the efficiency of folate transport into cells. plos.orgSome studies suggest a link to an increased risk of NTDs. plos.org

Tetrahydrofolate Metabolism in Cancer Biology

The rapid proliferation characteristic of cancer cells creates a high demand for the synthesis of new cellular components, including DNA, RNA, and proteins. thestudiesjournal.com Tetrahydrofolate and its derivatives are central to this process, as they are essential cofactors in one-carbon metabolism, which provides the necessary building blocks for these macromolecules. nih.govbiorxiv.org Consequently, the folate metabolic pathway is a critical dependency for cancer cell growth and survival.

One of the most critical roles of tetrahydrofolate in cancer biology is its involvement in the de novo synthesis of nucleotides. nih.gov Specifically, 5,10-methylenetetrahydrofolate is the one-carbon donor for the enzyme thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov dTMP is subsequently phosphorylated to form deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. By providing the methyl group for thymidylate synthesis, tetrahydrofolate directly fuels the production of one of the four DNA bases, making it indispensable for DNA replication in rapidly dividing cancer cells. youtube.com

In addition to thymidylate synthesis, tetrahydrofolate derivatives are also required for the de novo synthesis of purine (B94841) nucleotides (adenine and guanine). nih.gov N10-formyltetrahydrofolate serves as the donor of two carbon atoms in the purine biosynthesis pathway. youtube.com Given that both purines and pyrimidines are fundamental components of DNA and RNA, the reliance of cancer cells on these folate-dependent pathways is profound. The upregulation of these pathways is a common feature of many cancers, reflecting their increased need for nucleotide precursors to sustain their high rates of proliferation.

The critical role of tetrahydrofolate in nucleotide synthesis has made the folate pathway an attractive target for cancer chemotherapy for decades. nih.gov Antifolate drugs are structural analogs of folic acid that competitively inhibit key enzymes in this pathway, thereby disrupting DNA synthesis and leading to the death of rapidly proliferating cancer cells. tandfonline.com

The classical antifolate drug, methotrexate (B535133), primarily targets dihydrofolate reductase (DHFR). tandfonline.comrutgers.edu DHFR is the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in regenerating the pool of active folate cofactors. nih.gov By binding tightly to DHFR, methotrexate blocks the production of THF, leading to a depletion of the intracellular folate pool. rutgers.edu This, in turn, inhibits the synthesis of both thymidylate and purines, effectively halting DNA replication and cell division. nih.gov

More recently, newer generations of antifolates have been developed that target other enzymes in the folate pathway. nih.gov For example, pemetrexed (B1662193) is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), another key enzyme in purine synthesis. tandfonline.com By inhibiting multiple enzymes, these drugs can be more effective and may circumvent some of the resistance mechanisms that can develop against single-target agents. nih.gov The molecular basis of antifolate action lies in their ability to starve cancer cells of the essential building blocks needed for DNA synthesis and repair, thereby inducing apoptosis. x-mol.com

Antifolate DrugPrimary Enzyme Target(s)Mechanism of Action
Methotrexate Dihydrofolate Reductase (DHFR) tandfonline.comrutgers.eduCompetitively inhibits DHFR, leading to a depletion of tetrahydrofolate and subsequent inhibition of purine and thymidylate synthesis. nih.govrutgers.edu
Pemetrexed Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), Glycinamide Ribonucleotide Formyltransferase (GARFT) tandfonline.comInhibits multiple key enzymes in the folate pathway, disrupting both pyrimidine (B1678525) and purine biosynthesis.
Raltitrexed Thymidylate Synthase (TS) nih.govA direct and specific inhibitor of TS, blocking the synthesis of thymidylate. nih.gov
Pralatrexate Dihydrofolate Reductase (DHFR) tandfonline.comA potent inhibitor of DHFR with high affinity for the reduced folate carrier, leading to efficient intracellular accumulation. tandfonline.com

The relationship between folate status and cancer risk is complex and appears to be paradoxical. researchgate.net On one hand, chronic folate deficiency is associated with an increased risk of developing certain cancers, particularly colorectal cancer. nih.govscielo.br On the other hand, high levels of folate, especially from folic acid supplementation, may promote the growth of existing tumors. researchgate.netnih.gov

The protective effect of adequate folate levels against cancer initiation is thought to be related to its role in maintaining DNA integrity and stability. scielo.br As discussed previously, folate deficiency can lead to uracil (B121893) misincorporation into DNA and impaired DNA repair, as well as aberrant DNA methylation patterns. nih.gov These genomic and epigenomic alterations can contribute to the neoplastic transformation of normal cells. researchgate.net Therefore, ensuring adequate folate status may help to prevent the initial events that lead to carcinogenesis. researchgate.net

Conversely, once a pre-neoplastic lesion or an established tumor is present, the cellular machinery is already geared towards rapid proliferation. researchgate.net In this context, a high supply of folate can act as a double-edged sword. researchgate.net The increased availability of folate can fuel the synthesis of nucleotides, thereby promoting the growth and progression of the tumor. nih.gov This is the same principle that is exploited by antifolate chemotherapy, which aims to block folate metabolism to inhibit tumor growth. researchgate.net This dual role of folate suggests that the timing and dose of folate intake are critical factors in its relationship with cancer. While adequate folate is important for preventing cancer in healthy tissues, excessive folate intake in individuals with undiagnosed pre-cancerous lesions could potentially accelerate the progression of the disease. scielo.brresearchgate.net

Impact of Tetrahydrofolate Dysregulation on Neurological Disorders

This compound (THF) and its derivatives, collectively known as folates, are indispensable for a multitude of metabolic processes, including the synthesis of nucleotides and the methylation of DNA, proteins, and lipids. The central nervous system is particularly vulnerable to disruptions in folate metabolism, and dysregulation of tetrahydrofolate can lead to severe neurological consequences.

Cerebral Folate Deficiency Syndromes

Cerebral folate deficiency (CFD) is a neurological syndrome characterized by low levels of 5-methyltetrahydrofolate (5-MTHF), the active form of folate, in the cerebrospinal fluid (CSF), despite normal folate concentrations in the bloodstream. medlink.comwikipedia.orgfratnow.com This condition typically manifests between 5 and 24 months of age, often after a period of normal development. wikipedia.org The clinical presentation of CFD includes a range of neurological symptoms such as psychomotor regression, where children lose previously acquired mental and motor skills. rarediseases.org Other common symptoms include intellectual disability, speech difficulties, poor muscle tone (hypotonia), and problems with coordination and voluntary movements (ataxia). wikipedia.orgrarediseases.org Seizures are also a frequent occurrence in affected individuals. wikipedia.org

The underlying causes of cerebral folate deficiency are varied. One significant cause involves mutations in the FOLR1 gene, which is responsible for producing the folate receptor alpha (FRα), a protein crucial for transporting folate across the blood-brain barrier. medlink.comwikipedia.org This genetic form is inherited in an autosomal recessive manner. wikipedia.org Another prominent cause is the presence of autoantibodies that target and block the folate receptor alpha, impairing its function. medlink.comfratnow.comrarediseases.org Additionally, certain mitochondrial diseases can disrupt the energy-dependent process of folate transport into the brain, leading to CFD. fratnow.comrarediseases.orgtaylorandfrancis.com

The diagnosis of CFD relies on measuring 5-MTHF levels in the cerebrospinal fluid, which are found to be low, while peripheral folate levels remain within the normal range. medlink.comfratnow.com

Contributions to Cognitive Impairment and Neurodevelopmental Defects

Folate is fundamentally important for normal brain development and function. nih.govnih.gov A deficiency in this vital nutrient during critical periods of neurodevelopment can lead to significant and lasting cognitive impairment and structural brain abnormalities. nih.gov Maternal folate status before and during pregnancy is particularly crucial for the healthy development of the fetal nervous system. nih.gov Inadequate maternal folate levels have been associated with a higher risk of neurodevelopmental disorders in offspring. nih.govmdpi.com

The impact of folate deficiency on the brain is multifaceted. It can result in altered brain morphology, including smaller total brain volume and changes in cortical thickness and white matter. nih.gov Folate is essential for DNA synthesis and repair, processes that are highly active during the rapid cell proliferation and growth of the developing brain. nih.gov A lack of folate can impair these processes, leading to neurodevelopmental defects.

Furthermore, folate metabolism is intricately linked to the synthesis of neurotransmitters and the process of myelination, the formation of the fatty sheath around nerve fibers that is essential for rapid nerve impulse conduction. klarity.health Disruptions in these processes due to folate deficiency can negatively affect neural circuits responsible for learning, memory, and other cognitive functions. klarity.health Research has shown a positive association between adequate maternal folate intake and the cognitive performance of children, including language and communication skills. nih.gov Conversely, folate deficiency has been linked to an increased risk of cognitive decline and may contribute to the pathology of various neurodevelopmental disorders. mdpi.com

Tetrahydrofolate Metabolism and Immunodeficiency

The integrity of the immune system is heavily reliant on the continuous and rapid proliferation of immune cells, a process that demands a steady supply of nucleotides for DNA synthesis. Tetrahydrofolate plays a critical role in this process as a key donor of one-carbon units for the de novo synthesis of purines and thymidylate. Consequently, disruptions in folate metabolism can severely compromise immune function, leading to immunodeficiency. tandfonline.com

Several inborn errors of folate metabolism have been linked to immunodeficiency, with some presenting as Severe Combined Immunodeficiency (SCID), a group of rare disorders characterized by the absence of functional T-lymphocytes and B-lymphocytes. tandfonline.comaap.org Mutations in the MTHFD1 gene, which encodes a trifunctional enzyme essential for the interconversion of tetrahydrofolate derivatives, have been identified as a cause of SCID. tandfonline.comaap.orgresearchgate.net This deficiency can lead to megaloblastic anemia, leukopenia, and significant neurological abnormalities in addition to the severe immunodeficiency. aap.orgresearchgate.net

Hereditary folate malabsorption, which impairs the uptake of folate, has also been associated with a SCID-like phenotype, characterized by severe opportunistic infections. aap.orgnih.gov Folate deficiency can lead to a reduced T-cell response to mitogens and may also affect antibody production. researchgate.net The degree and type of immune dysfunction can vary among the different genetic disorders affecting folate metabolism. nih.govresearchgate.net

Tetrahydrofolate in Cardiovascular Health and Homocysteine Metabolism

Tetrahydrofolate plays a crucial role in cardiovascular health, primarily through its involvement in homocysteine metabolism. Homocysteine is an amino acid that, when present in high concentrations in the blood (a condition known as hyperhomocysteinemia), is recognized as a risk factor for atherosclerotic vascular disease. nih.govimrpress.com

The metabolic link between folate and homocysteine lies in the remethylation pathway, where homocysteine is converted back to methionine. This reaction requires 5-methyltetrahydrofolate as a methyl group donor and methionine synthase, an enzyme that uses a vitamin B12-derived cofactor. By facilitating this conversion, folate helps to maintain lower levels of homocysteine in the plasma. nih.gov

Inadequate folate status is a significant contributor to elevated homocysteine levels. imrpress.com Genetic factors, such as mutations in the gene for methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate, can also lead to hyperhomocysteinemia. nih.govhealthline.com Observational studies have consistently shown an association between higher folate levels and a lower risk of cardiovascular disease. ahajournals.org It is believed that the homocysteine-lowering effect of folate is a key mechanism behind its protective cardiovascular effects. imrpress.comahajournals.org

Genetic Disorders of Folate Metabolism Beyond NTDs

While the link between folate and neural tube defects (NTDs) is well-established, several other genetic disorders stem from disruptions in folate metabolism, affecting individuals in various ways.

Hereditary Folate Malabsorption (SLC46A1 mutations)

Hereditary folate malabsorption (HFM) is a rare autosomal recessive disorder caused by mutations in the SLC46A1 gene. ashpublications.orgnih.gov This gene encodes the proton-coupled folate transporter (PCFT), a protein essential for the absorption of folates from the small intestine and for their transport across the choroid plexus into the central nervous system. ashpublications.orgnih.govmedlineplus.gov

Mutations in SLC46A1 result in a non-functional or absent PCFT protein, leading to impaired intestinal folate absorption and compromised transport of folate into the brain. ashpublications.orgmedlineplus.gov This causes severe systemic and cerebral folate deficiency. ashpublications.org

Infants with HFM typically present within the first few months of life with a range of symptoms, including feeding difficulties, diarrhea, and failure to thrive. unimi.it Hematologically, they develop megaloblastic anemia, a condition characterized by large, immature red blood cells, and may also have low white blood cell (leukopenia) and platelet (thrombocytopenia) counts, increasing their susceptibility to infections. nih.govunimi.it Neurological complications are common and can include developmental delay, seizures, and cognitive deficits. nih.govnih.gov

The diagnosis of HFM is confirmed by identifying mutations in the SLC46A1 gene and measuring low folate levels in both the serum and cerebrospinal fluid. nih.gov

GeneDisorderInheritanceKey Function of Gene ProductClinical Manifestations
FOLR1Cerebral Folate DeficiencyAutosomal RecessiveTransports folate across the blood-brain barrierPsychomotor regression, intellectual disability, seizures, ataxia
MTHFD1Severe Combined ImmunodeficiencyAutosomal RecessiveInterconversion of tetrahydrofolate derivativesSevere immunodeficiency, megaloblastic anemia, leukopenia, neurological issues
SLC46A1Hereditary Folate MalabsorptionAutosomal RecessiveIntestinal absorption and CNS transport of folateFailure to thrive, megaloblastic anemia, immunodeficiency, neurological deficits

Dihydrofolate Reductase Deficiency (DHFR mutations)

Dihydrofolate reductase (DHFR) deficiency is a rare, autosomal recessive inborn error of folate metabolism resulting from mutations in the DHFR gene. This enzyme is critical for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the primary active form of folate. researchgate.netnutrahacker.com THF is essential for numerous metabolic processes, including the synthesis of nucleic acids and amino acids. wikipedia.org The deficiency leads to a disruption of intracellular folate homeostasis, causing a complex array of hematological and neurological symptoms. researchgate.net First described in 2011, this disorder highlights the crucial role of DHFR in maintaining adequate levels of folate in the cerebrospinal fluid (CSF) and red blood cells, even with normal plasma folate levels and sufficient dietary intake. researchgate.netnih.gov

The pathophysiology of DHFR deficiency is centered on the impaired conversion of DHF to THF. This blockage results in a functional folate deficiency within cells, despite normal circulating folate levels. The consequences are particularly severe in rapidly dividing cells, such as those in the bone marrow and the developing nervous system. The resulting megaloblastic anemia is a hallmark of the disease, characterized by large, immature red blood cells. researchgate.netnih.gov Furthermore, the deficiency leads to cerebral folate deficiency, which is believed to be the underlying cause of the neurological manifestations. researchgate.netnih.govmendelian.co

Clinical presentation of DHFR deficiency typically includes developmental delay, epileptic seizures, and megaloblastic anemia. nih.gov The neurological symptoms can vary in type and severity. nih.gov Research on patients with homozygous DHFR mutations, such as the c.458A>T (p.Asp153Val) mutation, has shown severely reduced enzyme activity and binding capabilities. researchgate.net Studies in affected individuals have revealed that treatment with folinic acid, a reduced form of folate that bypasses the DHFR enzyme step, can resolve the hematological issues, normalize CSF folate levels, and lead to an improvement in neurological symptoms. researchgate.netnih.gov

ParameterDescription
Genetic BasisAutosomal recessive mutations in the DHFR gene.
Enzymatic DefectImpaired reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Key PathophysiologyIntracellular folate deficiency leading to impaired synthesis of nucleic acids and amino acids.
Primary Clinical ManifestationsMegaloblastic anemia, cerebral folate deficiency, developmental delay, and epileptic seizures. nih.gov
Biochemical ProfileNormal plasma folate with low cerebrospinal fluid (CSF) and red blood cell folate levels. researchgate.net

Glutamate (B1630785) Formiminotransferase Deficiency (FTCD mutations)

Glutamate formiminotransferase deficiency is an autosomal recessive disorder and the second most common inborn error of folate metabolism. researchgate.netmygenefood.com It is caused by mutations in the FTCD gene, which provides instructions for the bifunctional enzyme glutamate formiminotransferase-cyclodeaminase. researchgate.nettandfonline.com This enzyme plays a role in the breakdown of histidine and is involved in the folate pathway. tandfonline.comwikipedia.org One of its functions is to convert formiminoglutamate (FIGLU) to 5-formiminotetrahydrofolate. tandfonline.comwikipedia.org

The clinical presentation of this deficiency is highly variable, with both mild and severe phenotypes recognized. tandfonline.comwikipedia.org The severe form, initially identified in individuals of Japanese descent, is characterized by megaloblastic anemia, intellectual disability, and elevated levels of FIGLU in the urine, particularly after a histidine load. researchgate.net The mild phenotype may present with mild developmental delay and high urinary excretion of FIGLU without histidine administration, and no associated blood abnormalities. researchgate.net However, some individuals diagnosed in infancy have shown no related health problems, indicating a broad clinical spectrum. tandfonline.comwikipedia.org

Mutations in the FTCD gene impair the enzyme's ability to properly break down histidine, leading to an accumulation of FIGLU. tandfonline.comwikipedia.org Research has identified specific mutations responsible for the mild phenotype. For instance, heterozygous missense mutations c.457C>T (R135C) and c.940G>C (R299P) were found to reduce formiminotransferase activity to 61% and 57% of wild-type activity, respectively. researchgate.net Another case involved a hemizygous insertion, c.1033insG, combined with a deletion on the other allele. researchgate.net The exact mechanism by which these genetic changes lead to the observed health issues is not yet fully understood. tandfonline.comwikipedia.org

ParameterDescription
Genetic BasisAutosomal recessive mutations in the FTCD gene. researchgate.nettandfonline.com
Enzymatic DefectDeficiency of the bifunctional enzyme glutamate formiminotransferase-cyclodeaminase. researchgate.net
Key PathophysiologyImpaired breakdown of histidine, leading to the accumulation of formiminoglutamate (FIGLU). tandfonline.comwikipedia.org
Clinical SpectrumRanges from asymptomatic or mild developmental delay to severe intellectual disability and megaloblastic anemia. researchgate.nettandfonline.comwikipedia.org
Biochemical MarkerElevated levels of FIGLU in the urine. researchgate.nettandfonline.comwikipedia.org

Functional Methionine Synthase Deficiency (MTR and MTRR mutations)

Functional methionine synthase deficiency is an inherited disorder that affects the remethylation of homocysteine to methionine. This process is crucial for protein synthesis and various methylation reactions. The deficiency can arise from mutations in two key genes: MTR and MTRR. The MTR gene codes for the enzyme methionine synthase, which directly catalyzes the conversion of homocysteine to methionine, a reaction that requires methylcobalamin (B1676134) (a form of vitamin B12). nih.gov The MTRR gene provides instructions for methionine synthase reductase, an enzyme necessary for reactivating methionine synthase after its cobalamin cofactor becomes oxidized and inactive.

Mutations in the MTR gene can lead to the production of a nonfunctional or partially functional methionine synthase enzyme. This results in a buildup of homocysteine in the blood and a reduction in methionine levels. Over 20 mutations in the MTR gene have been identified in individuals with homocystinuria. Similarly, mutations in the MTRR gene prevent the proper reactivation of methionine synthase, leading to the same biochemical consequences of elevated homocysteine and reduced methionine. At least 20 MTRR mutations have been linked to homocystinuria.

The clinical consequences of functional methionine synthase deficiency can include developmental delay, megaloblastic anemia, homocystinuria, and hypomethioninemia. Neurological issues such as cerebral atrophy may also be present. Certain polymorphisms in these genes, such as MTR A2756G and MTRR A66G, have been associated with an increased risk for various health problems, including neural tube defects and an elevated risk of having a child with Down syndrome, particularly in mothers with low vitamin B12 levels. The accumulation of homocysteine is a significant factor in the pathology, contributing to a range of health issues from cardiovascular problems to neurodevelopmental disorders. nih.gov

ParameterDescription
Genetic BasisMutations in the MTR or MTRR genes. nih.gov
Enzymatic DefectImpaired function of methionine synthase (MTR mutations) or its reactivation (MTRR mutations).
Key PathophysiologyDisrupted conversion of homocysteine to methionine, leading to hyperhomocysteinemia and hypomethioninemia.
Primary Clinical ManifestationsMegaloblastic anemia, developmental delay, homocystinuria, and neurological problems.
Associated Risks with PolymorphismsIncreased risk for neural tube defects and other birth defects.

Trifunctional Enzyme Deficiency (MTHFD1 mutations)

Trifunctional enzyme deficiency, also known as methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) deficiency, is a rare inborn error of folate metabolism. nih.gov It is caused by mutations in the MTHFD1 gene, which encodes a cytoplasmic trifunctional protein with three distinct enzymatic activities: 5,10-methylenetetrahydrofolate dehydrogenase, 5,10-methenyltetrahydrofolate cyclohydrolase, and 10-formyltetrahydrofolate synthetase. mygenefood.com These sequential reactions are vital for the interconversion of one-carbon derivatives of tetrahydrofolate, which are essential substrates for the synthesis of purines, thymidylate, and methionine. mygenefood.com

The pathophysiology of MTHFD1 deficiency stems from the disruption of one-carbon metabolism. tandfonline.com This impairment can lead to a range of clinical manifestations, including megaloblastic anemia, combined immunodeficiency (sometimes severe), and neurological abnormalities. tandfonline.comwikipedia.org Hemolytic uremic syndrome, retinopathy, hearing loss, and mild intellectual disability have also been reported. wikipedia.org The deficiency is thought to impair nuclear de novo thymidylate biosynthesis, which can contribute to both megaloblastic anemia and immunodeficiency. tandfonline.com Research has shown that mutations in MTHFD1 can lead to decreased rates of de novo thymidylate synthesis, increased uracil incorporation into DNA, and subsequent genome instability. tandfonline.comnih.gov

Studies of fibroblasts from individuals with MTHFD1 deficiency have revealed a significant reduction in the flux of formate (B1220265) into methionine and dTMP biosynthesis, while purine synthesis remained unaffected. tandfonline.com This suggests that impaired homocysteine remethylation and thymidylate synthesis are the primary metabolic consequences. tandfonline.com Western blot analysis of patient fibroblasts has shown markedly decreased MTHFD1 protein expression, and enzymatic assays have confirmed a lack of detectable methylenetetrahydrofolate dehydrogenase activity.

ParameterDescription
Genetic BasisMutations in the MTHFD1 gene. mygenefood.com
Enzymatic DefectDeficiency of the trifunctional C1-tetrahydrofolate synthase, affecting dehydrogenase, cyclohydrolase, and synthetase activities. mygenefood.com
Key PathophysiologyImpaired interconversion of one-carbon folate derivatives, impacting thymidylate and methionine synthesis. tandfonline.com
Primary Clinical ManifestationsMegaloblastic anemia, combined immunodeficiency, neurological impairment, and hemolytic uremic syndrome. tandfonline.comwikipedia.org
Cellular ConsequencesReduced de novo thymidylate synthesis, increased uracil in DNA, and genomic instability. tandfonline.comnih.gov

5,10-Methenyltetrahydrofolate Synthetase Deficiency (MTHFS mutations)

5,10-Methenyltetrahydrofolate synthetase (MTHFS) deficiency is a rare, autosomal recessive neurodevelopmental disorder caused by mutations in the MTHFS gene. This enzyme catalyzes the ATP-dependent conversion of 5-formyltetrahydrofolate (folinic acid) to 5,10-methenyltetrahydrofolate, a key step in activating folates for use in various metabolic pathways. These pathways are crucial for the synthesis of neurotransmitters, amino acids, and purines/thymidylates, making MTHFS essential for proper nervous system development.

The pathophysiology of MTHFS deficiency is thought to involve both a deficiency of downstream active folates and a toxic accumulation of the enzyme's substrate, 5-formyltetrahydrofolate. This accumulation may inhibit other enzymes in the folate pathway, further disrupting one-carbon metabolism. The central nervous system is particularly vulnerable to this disruption, leading to the characteristic neurological symptoms of the disorder. Patients often present with cerebral folate deficiency, marked by low levels of 5-methyltetrahydrofolate (5-MTHF) in the cerebrospinal fluid, despite having normal folate levels in the periphery.

The clinical phenotype of MTHFS deficiency is severe, with onset at birth or in early infancy. It is characterized by microcephaly, short stature, severe global developmental delay, progressive spasticity, and difficult-to-control seizures. Brain imaging typically reveals delayed myelination or hypomyelination. The first case of MTHFS deficiency was reported in 2018. Research on fibroblasts from affected individuals has confirmed reduced MTHFS enzyme activity and a significant elevation of 5-formyl-THF, supporting the theory of substrate toxicity.

ParameterDescription
Genetic BasisAutosomal recessive mutations in the MTHFS gene.
Enzymatic DefectImpaired conversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate.
Key PathophysiologyCerebral folate deficiency and potential toxicity from the accumulation of 5-formyltetrahydrofolate.
Primary Clinical ManifestationsMicrocephaly, severe developmental delay, epilepsy, spasticity, and cerebral hypomyelination.
Biochemical ProfileLow 5-methyltetrahydrofolate (5-MTHF) in cerebrospinal fluid with normal peripheral folate levels.

Advanced Analytical Methodologies for Tetrahydrofolate Research

Chromatographic Techniques for Tetrahydrofolate Species Quantification

Chromatography, a powerful separation technique, is at the forefront of folate analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominent methods used for the quantification of various folate species.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) offers a sensitive and selective method for measuring electroactive compounds like tetrahydrofolate. lcms.cz This technique is particularly useful for analyzing samples with complex matrices where small quantities of analytes are present. lcms.cz

One study detailed a method for the simultaneous determination of tetrahydrofolate (H4PteGlu), 10-formyltetrahydrofolate (10-HCO-H4PteGlu), and 5-methyltetrahydrofolate (5-CH3-H4-PteGlu) in rat bile. nih.gov The analysis utilized a phenyl bonded phase column and a mobile phase of 20 mM acetate (B1210297) buffer (pH 5.0) with 0.1 mM EDTA. An applied potential of +300 mV was used for electrochemical detection. nih.gov This method demonstrated good separation of the folate species with detection limits of 0.13 ng/ml for H4PteGlu, 0.11 ng/ml for 10-HCO-H4PteGlu, and 0.10 ng/ml for 5-CH3-H4-PteGlu. nih.gov

Another application of HPLC-ECD was in determining plasma folate concentrations in pigs, where tetrahydrofolic acid and 5-methylthis compound were identified as the main plasma folates. researchgate.netnih.gov The sensitivity and selectivity of HPLC-ECD make it a valuable tool, though it's one of several HPLC detection methods, including UV, fluorescence, and mass spectrometry, used in folate analysis. mdpi.comresearchgate.net

Table 1: HPLC-ECD Conditions for Folate Analysis in Rat Bile nih.gov

ParameterCondition
Analytical Column Phenyl bonded phase
Mobile Phase 20 mM acetate buffer (pH 5.0) containing 0.1 mM EDTA
Applied Potential +300 mV
Flow Rate 0.8 ml/min

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Folate Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the specific and sensitive quantification of individual folate vitamers. frontiersin.orgfrontiersin.org This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the accurate measurement of folate species even at very low concentrations. tandfonline.comresearchgate.net

LC-MS/MS methods have been developed for the simultaneous determination of multiple folate metabolites in various biological matrices, including serum and plasma. springernature.comthermofisher.comnih.gov These methods often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection. nih.govacs.org For instance, a method for analyzing six folate vitamers in serum utilized solid-phase extraction followed by UPLC-MS/MS, achieving a run time of just 3.5 minutes. springernature.com This method showed high recovery (95% for 5-methyltetrahydrofolate) and low limits of detection (0.2 to 0.4 nmol/L). springernature.com

The choice of ionization mode can impact sensitivity, with positive electrospray ionization sometimes providing a better response for certain folates. thermofisher.comnih.gov The chromatographic conditions, such as the type of column and mobile phase composition, are also critical for achieving optimal separation and peak shape. nih.govnih.gov Despite its advantages, challenges remain in LC-MS/MS analysis, including the potential for interconversion of folate species during sample processing and the presence of isomers and isobars that can interfere with quantification. tandfonline.comresearchgate.net

Table 2: Performance of an LC-MS/MS Method for Folate Vitamers in Serum springernature.com

ParameterValue
Recovery (5-methyltetrahydrofolate) 95%
Recovery (other minor folates) >78%
Limit of Detection 0.2 - 0.4 nmol/L
Intra-batch Imprecision <7%
Linearity (R²) for MTHF >0.99
Linearity (R²) for minor folates >0.99

Strategies for Enhancing Tetrahydrofolate Stability in Analytical Samples

A major hurdle in the accurate analysis of tetrahydrofolate and its derivatives is their inherent instability. tandfonline.com Folates are susceptible to degradation by factors such as pH, temperature, light, and oxidation. tandfonline.comslu.se Therefore, implementing strategies to enhance their stability during sample collection, storage, and analysis is paramount.

Impact of pH, Temperature, and Antioxidants on Folate Stability

The stability of folates is highly dependent on pH, with most being more stable in neutral to slightly alkaline conditions. slu.seresearchgate.net Acidic conditions can lead to the interconversion of certain folate forms, such as the conversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate. slu.se Temperature also plays a significant role, with lower temperatures (-20°C or -80°C) being crucial for slowing down degradation. tandfonline.com

To combat oxidative degradation, the addition of antioxidants to samples is a widely adopted strategy. tandfonline.comslu.se Ascorbic acid is a commonly used antioxidant that helps to preserve the reduced forms of folates. tandfonline.comugent.be However, the degradation of ascorbic acid itself, especially at elevated temperatures, can produce formaldehyde (B43269), which can cause interconversion of folate species. ugent.beresearchgate.net To mitigate this, a combination of antioxidants, such as ascorbic acid with 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), is often employed. tandfonline.comslu.se These thiols can capture the formaldehyde released from ascorbic acid degradation. ugent.beresearchgate.net

Protecting samples from light by using amber glass and working in dark conditions is also important to prevent photolysis. tandfonline.com

Table 3: Factors Affecting Folate Stability and Protective Measures

FactorEffect on FolatesProtective MeasureCitation
Acidic pH Interconversion and degradation.Use of neutral or slightly alkaline buffers (pH 5-10). tandfonline.comslu.se
High Temperature Increased degradation.Storage at low temperatures (-20°C to -80°C). tandfonline.com
Oxygen Oxidation of reduced folates.Addition of antioxidants like ascorbic acid, 2-mercaptoethanol, or DTT. tandfonline.comslu.se
Light Photolysis and degradation.Use of amber glassware and working in subdued light. tandfonline.com

Derivatization Techniques for Improved Detection and Quantification

Chemical derivatization is a strategy used to enhance the stability of certain folate species and improve their detection and quantification, particularly in complex matrices. acs.org This is especially important for unstable intermediates like 5,10-methylenetetrahydrofolate (methylene-THF). nih.govnih.gov

One innovative derivatization technique involves the use of deuterated sodium cyanoborohydride (NaBD₃CN) to reduce and trap the unstable methylene-THF as a stable, deuterium-labeled 5-methyl-THF. nih.govnih.govresearchgate.net This allows for the accurate measurement of the distinct pools of THF and methylene-THF, which would otherwise be challenging due to their abiotic interconversion. nih.govnih.gov

Another approach utilizes acetaldehyde (B116499) and a 2-methylpyridine–borane complex for derivatization, which has been shown to stabilize various folate species for at least 24 hours at 40°C. acs.org This method also facilitates the synthesis of internal standards by using deuterated acetaldehyde, making it a cost-effective approach for precise quantification in settings like the health food industry. acs.org These derivatization techniques, coupled with LC-MS/MS analysis, provide a powerful tool for overcoming the inherent instability of certain folate metabolites. acs.orgresearchgate.net

Isotope Dilution Assays for Precise Tetrahydrofolate Quantification

Stable isotope dilution assays (SIDAs) coupled with LC-MS/MS are considered the gold standard for the precise and accurate quantification of folate vitamers. frontiersin.orgfrontiersin.orgplos.org This methodology offers significant advantages over other analytical techniques by effectively compensating for analyte losses during sample extraction and for matrix effects, such as ion suppression, during the analysis. frontiersin.orgfrontiersin.org

In a SIDA, a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled folate) is added to the sample as an internal standard at the beginning of the sample preparation process. frontiersin.orgnih.govcapes.gov.br Because the labeled internal standard is chemically identical to the native analyte, it behaves similarly throughout the extraction, purification, and analysis steps. frontiersin.orgfrontiersin.org

The quantification is based on the ratio of the signal from the native analyte to the signal from the labeled internal standard. frontiersin.orgfrontiersin.org This approach has been successfully applied to quantify various folate vitamers, including tetrahydrofolate, 5-methyltetrahydrofolate, and 5-formyltetrahydrofolate, in diverse matrices such as food and biological samples. frontiersin.orgnih.govcapes.gov.br The use of SIDA has been shown to yield excellent reproducibility, with inter-assay precision coefficients of variation often below 11%. nih.gov This high level of precision and accuracy makes SIDA an indispensable tool for reliable folate research. frontiersin.orgfrontiersin.org

Bioanalytical Method Validation and Standardization for Tetrahydrofolate Research

The accurate quantification of this compound (THF) and its derivatives in biological matrices is fundamental for research into one-carbon metabolism. However, the inherent chemical instability of these compounds presents significant analytical challenges. researchgate.nettandfonline.com Robust bioanalytical method validation and standardization are therefore indispensable to ensure that the data generated are reliable, reproducible, and comparable across different studies and laboratories. Validation is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA). helsinki.fimdpi.com

Method validation involves systematically evaluating a series of key parameters to demonstrate that an analytical method is fit for its intended purpose. These parameters include selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability. helsinki.fimdpi.com

Selectivity and Specificity Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. mdpi.com In THF research, this is commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM), which provides high specificity by monitoring unique precursor-to-product ion transitions for each folate vitamer. researchgate.netnih.govtandfonline.com This ensures that the signal detected corresponds only to the target analyte. thermofisher.com

Sensitivity Sensitivity is defined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. jrespharm.com Given the low physiological concentrations of THF and its derivatives, high sensitivity is crucial. Developed LC-MS/MS methods have achieved LLOQs in the picogram to low nanogram per milliliter range. helsinki.firesearchgate.netthermofisher.com For example, one method reported an LLOQ of 0.5 ng/mL for a related folate, while another achieved a range of 0.04 to 0.4 ng/mL. researchgate.net However, the sensitivity can vary, with one study noting a significantly higher LLOQ for THF itself (500 µg/L) compared to other B vitamins analyzed in the same run. plos.orgnih.gov

Linearity and Range The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. jrespharm.com For THF and its derivatives, calibration curves are typically constructed using a weighted least-squares regression analysis. helsinki.fi Numerous studies demonstrate excellent linearity, with correlation coefficients (r²) consistently exceeding 0.98 or 0.99 over a wide range of concentrations, such as 0.5 to 2500 ng/mL. helsinki.firesearchgate.netnih.govthermofisher.com

Accuracy and Precision Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. Precision is evaluated at two levels: intra-assay precision (repeatability within the same run) and inter-assay precision (reproducibility across different runs). mybiosource.commybiosource.com For folate analysis, acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). Validated methods for THF and its vitamers consistently meet these criteria, with reported accuracies often ranging from 89% to 120% and precision (CV%) from 0.5% to 13%. plos.orgnih.govresearchgate.net

Recovery and Matrix Effect Recovery is the efficiency of the extraction process, while the matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample. mdpi.com Common extraction techniques for folates include protein precipitation and solid-phase extraction (SPE). researchgate.netnih.govplos.org The matrix effect is a significant challenge in LC-MS/MS analysis and is often compensated for by using stable isotope-labeled internal standards (SIL-IS) that are structurally similar to the analyte. helsinki.finih.gov These standards, such as ¹³C₅-labeled 5-methyltetrahydrofolate, co-elute with the analyte and experience similar matrix effects, allowing for accurate correction and quantification. nih.gov

Stability The stability of folates in biological samples is a critical concern due to their susceptibility to degradation from factors like pH, temperature, light, and oxidation. researchgate.nettandfonline.com THF is particularly unstable at low pH, while 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate can interconvert depending on pH changes. nih.gov Stability evaluations are essential and include:

Freeze-thaw stability: Assessing degradation after repeated freezing and thawing cycles. researchgate.net

Bench-top stability: Evaluating stability at room temperature for the duration of sample preparation. researchgate.net

Long-term stability: Determining stability during extended storage at low temperatures (e.g., -20°C, -70°C, or -80°C). researchgate.netnih.gov

Autosampler stability: Checking for degradation while samples are in the autosampler. researchgate.net

To mitigate degradation, samples are often protected from light, and antioxidants such as ascorbic acid and 2-mercaptoethanol are added during sample preparation. researchgate.netmdpi.comnih.gov Studies have shown that with these precautions, most folates are stable at pH values between 4 and 8 at 37°C. nih.gov

Table 1: Summary of Validation Parameters from Selected LC-MS/MS Methods for Folate Analysis

Analyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (% CV)Reference
Leucovorin & 5-Methylthis compoundHuman Plasma0.5 - 50.00.5Within ±15%< 15% researchgate.net
Multiple Folate Derivatives (incl. THF)Tissue, Whole Blood0.5 - 2500Not specified for THFWithin ±15%< 15% helsinki.finih.gov
Folic Acid & 5-Methylthis compoundHuman Plasma0.249 - 19.9 (FA) 5.05 - 50.5 (5-M-THF)0.249 (FA) 5.05 (5-M-THF)Not specifiedNot specified nih.gov
Multiple B Vitamins (incl. THF)Whole BloodNot specified for THF500 (as µg/L)89% - 120%0.5% - 13% plos.orgnih.gov
Multiple FolatesSerum0.025 - 1000pg/mL levelsNot specified< 10% thermofisher.com

Standardization

Standardization aims to minimize analytical variability and ensure that results are comparable over time and between different laboratories. Key components of standardization include the use of certified reference materials, quality control programs, and participation in inter-laboratory comparison schemes.

Reference Standards and Materials: The use of well-characterized reference standards is paramount. For LC-MS/MS, stable isotope-labeled internal standards are the gold standard for quantification. researchgate.net Pteroylglutamic acid (PGA) is often used as the primary standard for calibration in many assays because it is much more stable than the biologically active reduced folates like THF. researchgate.net

Quality Control (QC) Materials: Routine analysis should include QC samples at multiple concentration levels (e.g., low, medium, and high) to monitor the validity of each analytical run. cdc.gov These materials are typically prepared from pooled biological matrices (e.g., human serum) and characterized to have target values. researchgate.netcdc.gov The CDC, for instance, prepares QC materials with concentrations near the clinical deficiency cutoff and within the normal population range to ensure assay performance across clinically relevant levels. cdc.gov

Inter-laboratory Comparisons: Participation in inter-laboratory comparison studies, also known as proficiency testing, is crucial for external quality assessment. europa.eu These programs distribute common samples to multiple laboratories to assess their ability to produce accurate and comparable results. europa.euifremer.friaea.org This process helps identify potential methodological biases and promotes the standardization of analytical procedures across the research community, which is essential for collaborative studies and for establishing reliable reference intervals. europa.eu

Emerging Research Frontiers and Applications of Tetrahydrofolate

Synthetic Biology Approaches for Tetrahydrofolate Biosynthesis

Synthetic biology offers promising avenues for the enhanced production of tetrahydrofolic acid (THF) and its derivatives, moving beyond traditional chemical synthesis to more sustainable and efficient biological systems.

Development of Enzyme Cascade Systems and Cofactor Regeneration Strategies

The in vitro biosynthesis of tetrahydrofolate using enzyme cascade systems represents a significant advancement. These systems utilize a series of enzymatic reactions to convert a starting substrate, such as folic acid, into THF. A crucial component of these cascades is the regeneration of cofactors, particularly NADPH, which is required for the reduction steps in the pathway. mdpi.comresearchgate.net

Researchers have developed multi-enzyme systems, sometimes referred to as "one-pot" reactions, that combine the necessary enzymes for both THF synthesis and cofactor recycling. rsc.org For instance, a three-enzyme cascade has been designed for the production of L-5-methyltetrahydrofolate (L-5-MTHF), an active form of folate, starting from folic acid. rsc.org This system includes a highly active DHFR, an enzyme for methylation, and a cofactor regeneration module. rsc.org

A notable challenge in developing these multi-enzyme systems is the potential for mismatched optimal conditions (e.g., pH) for the different enzymes involved. mdpi.com To address this, strategies such as enzymatic microenvironment regulation have been explored. This can involve fusing an enzyme to a protein with a specific surface charge to alter its local environment and improve its activity under the reaction conditions. mdpi.com

Table 1: Key Enzymes and Strategies in Tetrahydrofolate Biosynthesis Cascades

Enzyme/StrategyRoleKey Findings
Dihydrofolate Reductase (DHFR)Catalyzes the reduction of dihydrofolate to tetrahydrofolate.Screening for highly active DHFR from various organisms can significantly increase THF production. researchgate.net
Formate (B1220265) Dehydrogenase (FDH)Regenerates NADPH by oxidizing formate.Enables a cofactor-self-sufficient system, reducing the need for expensive external NADPH. mdpi.comacs.org
Enzyme FusionAlters the local microenvironment of an enzyme to optimize its activity.Fusing DHFR with a charged protein has been shown to increase THF production. mdpi.com
One-Pot Three-Enzyme CascadeCombines multiple enzymes for the synthesis of L-5-MTHF from folic acid.Achieved a high molar conversion rate without detectable byproducts. rsc.org

Genetic Engineering of Folate Biosynthesis Pathways in Organisms

Metabolic engineering of microorganisms and plants presents a powerful strategy for increasing the production of folates. pnas.orgnih.gov By manipulating the genetic makeup of these organisms, researchers can enhance the metabolic flux towards folate synthesis. pnas.orgnih.gov

A common approach is to overexpress key enzymes in the folate biosynthesis pathway. acs.orgasm.org One of the primary targets for overexpression is GTP cyclohydrolase I (GCHI), which catalyzes the first committed step in the pterin (B48896) branch of the pathway. pnas.orgoup.com Overexpression of GCHI has been shown to increase folate levels in various organisms, including the bacterium Lactococcus lactis and plants like Arabidopsis thaliana, maize, and wheat. pnas.orgnih.govoup.com

In addition to overexpressing single enzymes, a combinatorial approach involving the simultaneous overexpression of multiple genes can lead to even greater increases in folate production. oup.com For example, co-expressing GCHI and aminodeoxychorismate synthase (ADCS), which is involved in the synthesis of the p-aminobenzoate (pABA) precursor, has resulted in significantly higher folate accumulation in maize and wheat grains. oup.com

Beyond simply increasing enzyme levels, genetic engineering can also be used to address feedback inhibition, a common regulatory mechanism in metabolic pathways. In some cases, the accumulation of reduced folates can inhibit earlier steps in the pathway. asm.org Engineering strategies may therefore involve the use of enzymes that are less sensitive to such inhibition.

Furthermore, balancing the supply of precursors and cofactors is critical for maximizing folate production. acs.org This can involve engineering central metabolism to direct more resources towards the folate pathway. For instance, in Escherichia coli, modifications to the pentose (B10789219) phosphate (B84403) pathway have been made to increase the supply of NADPH, a key cofactor for folate synthesis. acs.org

Table 2: Examples of Genetic Engineering for Increased Folate Production

OrganismGenetic ModificationOutcome
Lactococcus lactisOverexpression of folKE (encoding GCHI)Nearly 10-fold increase in extracellular folate production. nih.govasm.org
Arabidopsis thalianaExpression of bacterial GCHI2- to 4-fold enhancement of folate levels. pnas.org
MaizeCo-expression of soybean GCHI and ADCSUp to a 4.2-fold increase in folate levels in grains. oup.com
WheatCo-expression of codon-optimized GCHI and tomato ADCSUp to a 5.6-fold increase in folate in grains. oup.com
Escherichia coliOverexpression of key enzymes and enhancement of NADPH supplySignificant increase in 5-MTHF production. acs.org

Tetrahydrofolate as a Target for Therapeutic Intervention

The essential role of the tetrahydrofolate pathway in the synthesis of nucleic acids and amino acids makes it an attractive target for the development of therapeutic agents, particularly antimicrobials and anticancer drugs. studysmarter.co.ukpatsnap.com

Riboswitch-Mediated Regulation of Folate Pathways for Antimicrobial Strategies

Riboswitches are structured non-coding RNA elements found in the 5' untranslated region of messenger RNA (mRNA) that can directly bind to small molecule metabolites and regulate gene expression. mdpi.comannualreviews.org The THF riboswitch, which is found in many bacteria, controls the expression of genes involved in folate biosynthesis and transport. nih.govoup.com

When tetrahydrofolate or its derivatives are abundant, they bind to the THF riboswitch, causing a conformational change in the mRNA. nih.gov This change typically leads to the termination of transcription or the inhibition of translation, thereby down-regulating the production of folate-related proteins. nih.gov

Because riboswitches are prevalent in bacteria but absent in humans, they represent a promising target for the development of novel antibiotics. mdpi.com Compounds that can mimic the natural ligand and bind to the THF riboswitch could be used to artificially "switch off" the expression of essential folate pathway genes, leading to bacterial growth inhibition. mdpi.com

Researchers are actively exploring the structure and function of different classes of THF riboswitches to identify potential drug binding sites. oup.com High-throughput screening methods, using fluorescent reporter systems based on riboswitches, are being employed to identify small molecules that can inhibit bacterial folate biosynthesis. ribocentre.org

Development of Novel Antifolate Compounds and Inhibitors

Antifolates are a class of drugs that interfere with the action of folic acid. cancernetwork.com They have been used for decades in the treatment of cancer and infectious diseases. studysmarter.co.ukcancernetwork.com The primary target of many classic antifolates, such as methotrexate (B535133), is dihydrofolate reductase (DHFR), the enzyme that converts dihydrofolate to tetrahydrofolate. patsnap.comwikipedia.org By inhibiting DHFR, these drugs deplete the intracellular pool of THF, which is essential for the synthesis of thymidylate and purines, thereby halting DNA replication and cell division. patsnap.com

However, the emergence of drug resistance has driven the development of new generations of antifolates. cancernetwork.com These novel compounds often have different mechanisms of action or improved pharmacological properties compared to older drugs. nih.gov For example, some new antifolates are designed to:

Inhibit other enzymes in the folate pathway, such as thymidylate synthase (TS) or glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govtaylorandfrancis.com

Have a broader spectrum of activity against resistant cell lines. cancernetwork.com

Be more efficiently transported into tumor cells. cancernetwork.com

Undergo polyglutamylation to a greater extent, which traps the drug inside the cell and increases its inhibitory activity. cancernetwork.com

Examples of newer antifolates include pemetrexed (B1662193), which inhibits multiple folate-dependent enzymes, and raltitrexed, a specific inhibitor of thymidylate synthase. taylorandfrancis.comresearchgate.net The development of these compounds has been guided by a deeper understanding of the structure and function of the target enzymes and the mechanisms of drug resistance. cancernetwork.com

Table 3: Examples of Antifolate Compounds and Their Targets

CompoundTarget Enzyme(s)Therapeutic Use
MethotrexateDihydrofolate Reductase (DHFR)Cancer, autoimmune diseases patsnap.comwikipedia.org
Trimethoprim (B1683648)Bacterial Dihydrofolate Reductase (DHFR)Bacterial infections wikipedia.orgmanualofmedicine.com
PemetrexedThymidylate Synthase (TS), DHFR, GARFTCancer taylorandfrancis.comresearchgate.net
RaltitrexedThymidylate Synthase (TS)Cancer nih.govcancernetwork.com
SulfonamidesDihydropteroate Synthase (DHPS)Bacterial infections manualofmedicine.com

Epigenetic Regulation Mediated by Tetrahydrofolate

Tetrahydrofolate plays a critical role in one-carbon metabolism, a network of biochemical reactions that is fundamental to numerous cellular processes, including epigenetic regulation. nih.govnih.gov Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the underlying DNA sequence. numberanalytics.com

The connection between tetrahydrofolate and epigenetics lies in the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. nih.govfrontiersin.org The folate cycle is intricately linked to the methionine cycle, where methionine is converted to SAM. nih.gov 5-methyltetrahydrofolate, a derivative of THF, donates its methyl group to homocysteine to regenerate methionine, which then becomes available for SAM synthesis. nih.gov

DNA methylation, one of the most well-studied epigenetic marks, involves the addition of a methyl group to DNA, typically at CpG sites. tandfonline.com This modification is crucial for regulating gene expression, genomic imprinting, and maintaining genome stability. laboclement.com Histone methylation, another key epigenetic modification, also relies on SAM as the methyl donor and plays a vital role in chromatin structure and gene regulation. nih.govfrontiersin.org

The availability of folate and other one-carbon nutrients can influence the intracellular concentration of SAM and S-adenosylhomocysteine (SAH), a byproduct of methylation reactions and a potent inhibitor of methyltransferases. nih.govlaboclement.com An altered SAM/SAH ratio can impact global and gene-specific DNA and histone methylation patterns. nih.gov Studies have shown that folate status can modulate DNA methylation, and folate deficiency has been linked to aberrant methylation patterns observed in various diseases. nih.govnumberanalytics.com

Emerging research is also exploring the influence of one-carbon metabolism on mitochondrial DNA (mtDNA) methylation. mdpi.com While the field is still developing, some studies suggest a potential link between circulating levels of B vitamins, including folate, and the methylation status of the mitochondrial D-loop region, which is involved in mtDNA replication and gene expression. mdpi.com

In plants, THF has been shown to control flowering time by influencing DNA methylation-regulated gene expression. nih.gov Increased levels of THF can lead to higher levels of SAH, which in turn can inhibit DNA methyltransferases, leading to reduced DNA methylation and altered expression of flowering-related genes. nih.gov

Table 4: Key Molecules in Tetrahydrofolate-Mediated Epigenetic Regulation

MoleculeRole
Tetrahydrofolate (THF)Precursor to 5-methyltetrahydrofolate, which is essential for methionine regeneration. nih.gov
5-MethyltetrahydrofolateDonates a methyl group for the conversion of homocysteine to methionine. nih.gov
S-adenosylmethionine (SAM)The universal methyl donor for DNA and histone methylation. nih.govfrontiersin.org
S-adenosylhomocysteine (SAH)A byproduct of methylation and an inhibitor of methyltransferases. nih.govlaboclement.com
DNA Methyltransferases (DNMTs)Enzymes that catalyze the addition of methyl groups to DNA. mdpi.com
Histone Methyltransferases (HMTs)Enzymes that catalyze the addition of methyl groups to histones. nih.gov

Links between Folate Metabolism, DNA Methylation, and Histone Modification

This compound (THF) is a central player in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides and the methylation of various molecules, including DNA and histones. numberanalytics.comnumberanalytics.com These methylation processes are fundamental to epigenetic regulation, which governs gene expression without altering the underlying DNA sequence. nih.gov

The link between THF and DNA methylation is primarily through the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. numberanalytics.com THF, in its 5-methyltetrahydrofolate (5-MTHF) form, donates a methyl group for the remethylation of homocysteine to methionine. numberanalytics.com Methionine is then converted to SAM. numberanalytics.com Fluctuations in the availability of THF can, therefore, directly impact the cellular levels of SAM, which in turn influences the activity of DNA methyltransferases (DNMTs) that catalyze the addition of methyl groups to DNA. numberanalytics.comfrontiersin.org Folate deficiency can lead to a decrease in SAM levels, which may result in global DNA hypomethylation, potentially leading to the inappropriate activation of proto-oncogenes. imrpress.com Conversely, in some contexts, folate deficiency has been associated with hypermethylation of specific gene promoter regions, leading to the silencing of tumor suppressor genes. imrpress.com

Beyond DNA methylation, THF metabolism is also intricately connected to histone modifications. Histones are proteins that package DNA into chromatin, and their post-translational modifications, such as methylation, acetylation, and phosphorylation, play a crucial role in regulating chromatin structure and gene accessibility. numberanalytics.comresearchgate.net The SAM synthesized via the THF-dependent pathway is also the methyl donor for histone methyltransferases (HMTs), which add methyl groups to specific lysine (B10760008) and arginine residues on histone tails. numberanalytics.comtmrjournals.com These methylation marks can either activate or repress gene transcription, depending on the specific site and the degree of methylation. numberanalytics.com For instance, folate deficiency has been shown to alter histone methylation patterns, including a decrease in the activating mark H3K4me3 and an increase in the repressive mark H3K27me3. numberanalytics.com

Furthermore, research suggests a more direct role for THF in epigenetic regulation. Some studies propose that THF may be directly involved in the activity of certain histone demethylases. For example, it has been hypothesized that THF may bind to histone lysine demethylase (LSD1) and protect it from the formaldehyde (B43269) produced during the demethylation reaction, thereby influencing its activity. researchgate.netnih.gov

Role in Gene Expression Control and Chromosomal Stability

This compound's influence on gene expression is a direct consequence of its roles in DNA and histone methylation. By modulating the epigenetic landscape, THF can control which genes are turned on or off. For example, studies in colon cancer cell lines have shown that folic acid and its metabolites, including THF, can regulate the expression of the insulin-like growth factor-I receptor (IGF-IR) gene, a key player in cancer development, in a p53-dependent manner. bioscientifica.com This regulation occurs at the transcriptional level, affecting the binding of transcription factors like Sp1 to the gene's promoter. bioscientifica.com

Studies have demonstrated that folate deficiency can increase the frequency of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. researchgate.netresearchgate.net This is a hallmark of chromosomal instability. Research has also shown that folate status can impact telomere length and stability, which are crucial for protecting the ends of chromosomes and maintaining cellular viability. researchgate.net

The stability of the genome is paramount for preventing diseases like cancer. The role of THF in providing the necessary building blocks for accurate DNA replication and in maintaining the epigenetic patterns that ensure proper gene expression underscores its importance in safeguarding against chromosomal aberrations. nih.govresearchgate.net

Current Research Directions and Future Perspectives

Unraveling Causal Biochemical Mechanisms in Folate-Associated Pathologies

A significant frontier in THF research is the precise elucidation of the biochemical mechanisms that link altered folate metabolism to various diseases. While associations between folate status and conditions like cancer, cardiovascular disease, and neuropsychiatric disorders are well-established, the exact causal pathways are often complex and not fully understood. nih.govtubitak.gov.tr

Current research is moving beyond correlational studies to investigate the specific molecular events driven by THF dysregulation. For instance, in cancer research, studies are examining how folate deficiency or excess can differentially impact tumor initiation and progression. imrpress.commdpi.com The dual role of folate in carcinogenesis, where deficiency may promote initial DNA damage while supplementation could potentially accelerate the growth of established tumors, is an area of intense investigation. researchgate.net Researchers are dissecting how THF-mediated changes in DNA methylation and nucleotide synthesis contribute to these context-dependent effects. imrpress.comsigmaaldrich.com

In the context of neuropsychiatric disorders, research is focused on how THF influences the synthesis of neurotransmitters and the methylation of phospholipids (B1166683) in neuronal membranes. tubitak.gov.tr Elevated homocysteine levels, often a marker of functional folate deficiency, are being investigated as a direct neurotoxic agent or as an indicator of disrupted methylation processes in the brain. tubitak.gov.tr Understanding these fundamental biochemical disruptions is crucial for developing targeted nutritional and therapeutic interventions.

Integrating Multi-Omics Data for Systems-Level Understanding of Tetrahydrofolate Metabolism

The complexity of THF metabolism and its extensive interactions with other metabolic and signaling pathways necessitate a holistic, systems-level approach. The integration of multiple "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—is an emerging and powerful strategy to achieve this. jci.org

Multi-omics approaches allow researchers to construct comprehensive models of how genetic variations in folate-metabolizing enzymes, combined with environmental and dietary factors, translate into changes in protein expression, metabolite levels, and ultimately, cellular function and disease risk. nih.gov For example, integrative analyses have been used to identify metabolic signatures and dysregulated pathways in diseases with a metabolic component, such as mitochondrial diseases and various cancers. jci.orgaacrjournals.org

In the context of THF, multi-omics studies can help to:

Identify novel biomarkers of folate status and its metabolic effects.

Uncover previously unknown interactions between folate metabolism and other cellular processes.

Characterize the metabolic reprogramming that occurs in response to altered THF availability.

Predict individual responses to folate supplementation based on their unique genetic and metabolic profiles.

By combining different layers of biological information, researchers can move from a one-dimensional view to a multi-dimensional understanding of THF's role in health and disease, paving the way for more personalized and effective interventions. nih.govmdpi.com

Development of Targeted Interventions based on Tetrahydrofolate Biology

A deeper understanding of THF metabolism is driving the development of more specific and targeted therapeutic interventions. The folate pathway has long been a target for drug development, particularly in cancer and infectious diseases. nih.govtandfonline.com

Antifolates in Disease Treatment:

Classic examples include antifolate drugs like methotrexate, which inhibits dihydrofolate reductase (DHFR), the enzyme that converts dihydrofolate to THF. mdpi.com By blocking THF synthesis, methotrexate disrupts DNA replication and cell division, making it an effective anticancer agent. creative-biolabs.com Similarly, drugs like trimethoprim target the bacterial DHFR, providing a selective antibacterial action. nih.gov

Current research is focused on developing novel antifolates with improved selectivity and efficacy, and to overcome mechanisms of resistance. tandfonline.com Structure-based drug design, leveraging the detailed knowledge of the three-dimensional structures of folate-dependent enzymes, is a key strategy in this endeavor. nih.gov

Personalized Nutrition and Supplementation:

Beyond drug development, research is moving towards personalized nutrition strategies based on an individual's genetic makeup. Polymorphisms in genes encoding folate-metabolizing enzymes, such as methylenetetrahydrofolate reductase (MTHFR), can significantly impact an individual's THF levels and their risk for certain diseases. oregonstate.edu Future interventions may involve tailored folate supplementation, potentially using specific forms of folate like 5-MTHF, to bypass metabolic blocks caused by these genetic variations.

The ultimate goal is to leverage the intricate knowledge of THF biology to design interventions—be they pharmacological or nutritional—that are precisely targeted to the underlying biochemical lesion in a particular disease or individual, thereby maximizing therapeutic benefit while minimizing side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.